molecular formula C7H9NO3S B1427903 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1215927-96-0

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1427903
CAS No.: 1215927-96-0
M. Wt: 187.22 g/mol
InChI Key: URSIKUCWMDRHPN-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Methoxymethylation: The methoxymethyl group is introduced through the reaction of the thiazole compound with methoxymethyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the methoxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives of the thiazole ring.

  • Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)thiazole: Similar structure but lacks the acetic acid group.

  • 2-(Methoxymethyl)benzothiazole: Contains a benzene ring fused to the thiazole ring.

  • 2-(Methoxymethyl)imidazole: Similar methoxymethyl group but with an imidazole ring instead of thiazole.

Uniqueness: 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid is unique due to its combination of the methoxymethyl group and the acetic acid moiety on the thiazole ring

Properties

IUPAC Name

2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-3-6-8-5(4-12-6)2-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIKUCWMDRHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid

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